(4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

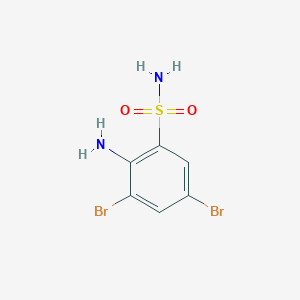

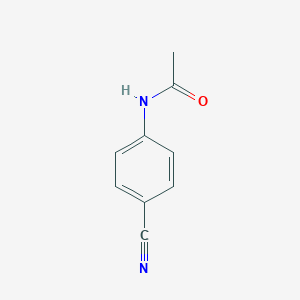

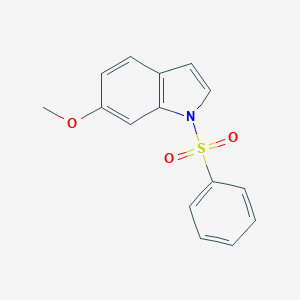

The compound seems to be a complex organic molecule. It contains a benzyl group (a benzene ring attached to a CH2 group), a tert-butyl group (a central carbon atom attached to three methyl groups), and an amine group (a nitrogen atom attached to hydrogen atoms or organic groups). It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .

Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. The exact structure would depend on the specific arrangement of the benzyl, tert-butyl, furan, and amine groups .Chemical Reactions Analysis

The chemical reactions of this compound would likely depend on the reactivity of the functional groups present. For example, the amine group might participate in acid-base reactions, while the benzyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, the melting point, boiling point, and density can be measured experimentally .Scientific Research Applications

Synthesis and Biological Activity

Synthesis of N-Aryl(alkyl)-2-[2-(9H-fluoren-9-ylidene)hydrazinylidene]-5,5-dimethyl-4-oxohexanamides : This study explored the ring opening of 5-tert-butyl-3-[(9H-fluoren-9-ylidene)hydrazinylidene]furan-2(3H)-one by primary amines, leading to a series of compounds tested for antinociceptive and antimicrobial activities (Siutkina et al., 2019).

Reactivity with Aromatic and Heterocyclic Amines : Research on 4-arylamino-2-tert-butyl-5-oxo-2,5-dihydrofuran-2-yl acetates showed their reactivity with aromatic or heterocyclic amines, resulting in the furan ring's opening and the formation of N-aryl(hetaryl)-2-arylamino-5,5-dimethyl-4-oxohex-2-enamides (Igidov & Rubtsov, 2019).

Chemistry of Iminofurans : The interaction of 5-aryl- and 5-tert-butyl-3-(benzoylhydrazinylidene)furan-2,3-diones with amines led to products existing as mixtures of hydrazone and cyclic dihydropyrazole tautomers, emphasizing the versatility of furan derivatives in synthetic chemistry (Kiselev et al., 2017).

Advanced Synthetic Applications

Organocatalytic Mukaiyama-Michael Reaction : A study highlighted the use of iminium catalysis for the enantioselective addition of 2-silyloxy furans to unsaturated aldehydes, a method that could be applied to the synthesis of butenolide systems found in many natural products. This research offers insights into using furan derivatives in the enantioselective synthesis of complex molecules (Brown, Goodwin, & MacMillan, 2003).

Nucleophilic Substitutions and Radical Reactions : The versatility of tert-butyl phenylazocarboxylates in synthetic organic chemistry was explored, showing their potential in forming azocarboxamides and undergoing radical reactions for aromatic modification. This underscores the broader utility of tert-butyl-substituted furan compounds in complex organic synthesis (Jasch, Höfling, & Heinrich, 2012).

Enantioselective Synthesis of Furan-2-yl Amines and Amino Acids : Demonstrating a new method for synthesizing furan-2-yl amines and amino acids with controlled chirality, this research contributes to the development of novel pharmaceuticals and bioactive molecules (Demir et al., 2003).

Safety and Hazards

properties

IUPAC Name |

1-(4-tert-butylphenyl)-N-(furan-2-ylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO/c1-16(2,3)14-8-6-13(7-9-14)11-17-12-15-5-4-10-18-15/h4-10,17H,11-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZHFZGKDAAJJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CNCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389924 |

Source

|

| Record name | (4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine | |

CAS RN |

436088-73-2 |

Source

|

| Record name | (4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B184271.png)

![[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone](/img/structure/B184284.png)